molecular formula C15H19N3O3 B1384529 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid CAS No. 1179747-61-5

3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid

Cat. No. B1384529
CAS RN: 1179747-61-5
M. Wt: 289.33 g/mol
InChI Key: SXCOPPWPZCKEPI-UHFFFAOYSA-N
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Description

“3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid” is a chemical compound with the CAS Number: 1179747-61-5 . It has a molecular weight of 289.33 . The IUPAC name for this compound is N-ethyl-N-[(8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-beta-alanine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N3O3/c1-3-18(8-7-13(19)20)9-12-16-14-10(2)5-4-6-11(14)15(21)17-12/h4-6,9,16H,3,7-8H2,1-2H3,(H,17,21)(H,19,20) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to detailed chemical databases or experimental data.

Scientific Research Applications

Cancer Research

This compound has been explored for its potential in cancer treatment due to its structural similarity to quinazolinone derivatives, which are known for their antitumor properties . The presence of the 4-oxo-3,4-dihydroquinazolin-2-yl moiety suggests it could be useful in synthesizing novel anticancer agents.

Enzyme Inhibition Studies

Quinazolinone derivatives have been reported to inhibit various enzymes that are therapeutic targets in diseases like Alzheimer’s and diabetes . This compound could serve as a lead structure for developing new enzyme inhibitors.

Neuroprotective Agents

The compound’s ability to cross the blood-brain barrier due to its molecular weight and lipophilicity makes it a candidate for developing neuroprotective drugs . It could be modified to treat neurodegenerative diseases.

Antimicrobial Activity

Quinazolinones have demonstrated broad-spectrum antimicrobial activity. This compound could be part of research into new antimicrobial agents, especially in the wake of increasing antibiotic resistance .

Anti-inflammatory Applications

The anti-inflammatory properties of quinazolinone derivatives make this compound a potential candidate for the development of new anti-inflammatory medications .

Cardiovascular Drug Development

Due to the structural flexibility of quinazolinone derivatives, this compound could be used in the synthesis of cardiovascular drugs, targeting specific receptors or ion channels involved in cardiac function .

Molecular Probes in Imaging

The compound’s structure could be utilized to create molecular probes for imaging techniques like MRI, aiding in the diagnosis of various diseases .

Chemical Biology and Proteomics

As a building block in chemical synthesis, this compound can be used to develop probes or modifiers in chemical biology and proteomics to study protein functions and interactions .

Safety And Hazards

The safety information and hazards associated with this compound are not specified in the available data . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier.

properties

IUPAC Name

3-[ethyl-[(8-methyl-4-oxo-3H-quinazolin-2-yl)methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-18(8-7-13(19)20)9-12-16-14-10(2)5-4-6-11(14)15(21)17-12/h4-6H,3,7-9H2,1-2H3,(H,19,20)(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCOPPWPZCKEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)CC1=NC2=C(C=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
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3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
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3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
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3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Reactant of Route 5
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Reactant of Route 6
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid

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